molecular formula C15H25Cl2FN2O B2424930 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride CAS No. 1909319-81-8

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride

Cat. No.: B2424930
CAS No.: 1909319-81-8
M. Wt: 339.28
InChI Key: NTMJBGYFKMEZTQ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluorophenyl group, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexanamide Backbone: This step involves the reaction of a suitable hexanoic acid derivative with an amine to form the hexanamide backbone.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the hexanamide intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with the aminomethylated hexanamide intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-4-trifluoromethylpyridine: Shares the aminomethyl group but differs in the presence of a trifluoromethyl group and a pyridine ring.

    4-(aminomethyl)-3-fluorophenyl)methanol hydrochloride: Similar in having an aminomethyl and fluorophenyl group but differs in the presence of a methanol group.

Uniqueness

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride is unique due to its specific combination of functional groups and its hexanamide backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O.2ClH/c1-11(2)7-13(9-17)8-15(19)18-10-12-3-5-14(16)6-4-12;;/h3-6,11,13H,7-10,17H2,1-2H3,(H,18,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJBGYFKMEZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NCC1=CC=C(C=C1)F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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